n-Acetyl-n-hydroxy-l-ornithine

Vue d'ensemble

Description

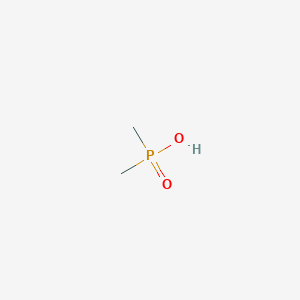

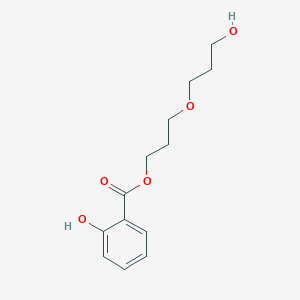

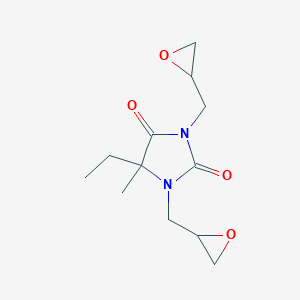

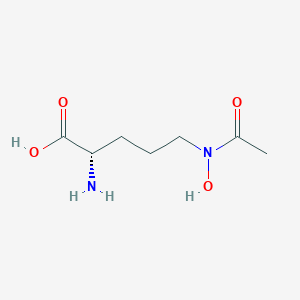

“N-acetyl-N-hydroxy-L-ornithine” is a chemical compound with the molecular formula C7H14N2O4 . It is a derivative of the amino acid ornithine, with an acetyl group and a hydroxy group attached .

Molecular Structure Analysis

The molecular structure of “n-Acetyl-n-hydroxy-l-ornithine” consists of an ornithine backbone with an acetyl group (CH3CO) and a hydroxy group (OH) attached . The average mass of the molecule is 190.197 Da, and the monoisotopic mass is 190.095352 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Acetyl-n-hydroxy-l-ornithine” include a density of 1.3±0.1 g/cm3, a boiling point of 403.2±55.0 °C at 760 mmHg, and a flash point of 197.6±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .

Applications De Recherche Scientifique

Biosynthesis of Hydroxamate-Type Siderophores : The biosynthesis of the hydroxamate-type siderophore erythrochelin requires the generation of δ-N-acetyl-δ-N-hydroxy-L-ornithine (L-haOrn), which is incorporated into the tetrapeptide at positions 1 and 4. This biosynthesis involves a two-enzyme pathway comprising the FAD-dependent monooxygenase EtcB and the bifunctional malonyl-CoA decarboxylase/acetyltransferase Mcd (Robbel et al., 2011).

L-Ornithine Production Enhancement in Corynebacterium crenatum : In a study focused on improving L-ornithine production, the introduction of an artificial linear transacetylation pathway, which included the manipulation of genes encoding enzymes like N-acetyl glutamate synthase and N-acetyl-l-ornithine deacetylase, led to increased production of L-ornithine in Corynebacterium crenatum (Shu et al., 2018).

Microbial Growth Promoting Activity : The microbial growth-promoting activity of synthetic siderophores derived from n-Acetyl-n-hydroxy-l-ornithine has been examined, revealing significant dependence on the hydrophobic nature of the derivative. This discovery has implications for understanding microbial iron-transport systems (Lin et al., 2001).

Synthesis and Siderophore Activity in Medicinal Chemistry : The compound has been synthesized and used in the creation of albomycin-like peptides. These peptides have shown potential for substantial modification, which could be tolerated by microbial iron-transport systems. This insight is valuable for the development of new microbial growth agents (Dolence et al., 1991).

Arginine Biosynthesis and Urea Cycle : N-Acetyl-l-ornithine transcarbamylase, an enzyme in arginine biosynthesis, catalyzes the formation of N-acetyl-l-citrulline from N-acetyl-l-ornithine and carbamyl phosphate. This enzyme plays a critical role in different paths for arginine biosynthesis, highlighting its importance in the urea cycle and arginine metabolism (Morizono et al., 2006).

Orientations Futures

Future research could focus on the role of “n-Acetyl-n-hydroxy-l-ornithine” in the biosynthesis of siderophores and its potential applications in combating antibiotic-resistant bacteria . Additionally, understanding its role in the production of L-arginine in engineered Escherichia coli could open up new avenues for industrial production of this important amino acid .

Propriétés

IUPAC Name |

(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-5(10)9(13)4-2-3-6(8)7(11)12/h6,13H,2-4,8H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZHSHCYVQASCO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940440 | |

| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Acetyl-n-hydroxy-l-ornithine | |

CAS RN |

18928-01-3, 37552-50-4 | |

| Record name | delta-N-Acetyl-delta-N-hydroxy-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Ornithine, N(sup 5)-acetyl-N(sup 5)-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)